molecular formula C20H22N2O4 B5007739 2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline CAS No. 39945-32-9

2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline

Cat. No.: B5007739
CAS No.: 39945-32-9
M. Wt: 354.4 g/mol
InChI Key: NYESKLOWXNLPID-UHFFFAOYSA-N
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Description

2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline is a complex organic compound with the molecular formula C20H22N2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline typically involves multi-step organic reactions. One common approach is the condensation of 6,7-dimethoxyisoquinoline with 4,5-dimethoxyaniline under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The presence of methoxy groups and the isoquinoline moiety play a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Methoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline
  • 2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4-methoxyaniline

Uniqueness

2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline is unique due to its specific arrangement of methoxy groups and the isoquinoline moiety, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-23-17-8-12-5-6-22-16(14(12)10-19(17)25-3)7-13-9-18(24-2)20(26-4)11-15(13)21/h5-6,8-11H,7,21H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYESKLOWXNLPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3N)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298481
Record name ST037656
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39945-32-9
Record name NSC123407
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123407
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST037656
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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